3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene
Overview
Description
3,3-Dichloro-4,4-difluorotricyclo[4210(2,5)]non-7-ene is a synthetic organic compound with the molecular formula C9H8Cl2F2 It is characterized by its unique tricyclic structure, which includes two chlorine atoms and two fluorine atoms
Chemical Reactions Analysis
3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the tricyclic structure can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dichloro-4,4-difluorotricyclo[421
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a candidate for studying biological interactions and mechanisms.
Medicine: The compound could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which 3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene exerts its effects is not well-documented. its molecular targets and pathways would likely involve interactions with specific enzymes or receptors, depending on its application. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene can be compared with other halogenated tricyclic compounds. Similar compounds include:
- 3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-6-ene
- 3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-8-ene
These compounds share similar structural features but differ in the position of the double bond or the arrangement of the halogen atoms. The uniqueness of this compound lies in its specific tricyclic structure and the positioning of the chlorine and fluorine atoms .
Properties
IUPAC Name |
3,3-dichloro-4,4-difluorotricyclo[4.2.1.02,5]non-7-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F2/c10-8(11)6-4-1-2-5(3-4)7(6)9(8,12)13/h1-2,4-7H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSYVUNNWSHEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(C3(Cl)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196019 | |
Record name | Tricyclo[4.2.1.02,5]non-7-ene, 3,3-dichloro-4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
707-75-5 | |
Record name | Tricyclo[4.2.1.02,5]non-7-ene, 3,3-dichloro-4,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=707-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo[4.2.1.02,5]non-7-ene, 3,3-dichloro-4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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